N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1H-indazol-6-amine
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Overview
Description
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1H-indazol-6-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1H-indazol-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxy-3-methylbenzaldehyde and 1H-indazole-6-amine.
Condensation Reaction: The aldehyde group of 2,4-dimethoxy-3-methylbenzaldehyde reacts with the amine group of 1H-indazole-6-amine under acidic conditions to form an imine intermediate.
Chemical Reactions Analysis
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1H-indazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1H-indazol-6-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin production, making it a potential candidate for skin depigmentation treatments .
Comparison with Similar Compounds
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1H-indazol-6-amine can be compared with other similar compounds such as:
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound is also a tyrosinase inhibitor with strong depigmenting effects.
2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine: Known for its pharmaceutical applications, this compound shares structural similarities with this compound.
This compound stands out due to its unique combination of methoxy and indazole moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1H-indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-16(21-2)7-5-13(17(11)22-3)9-18-14-6-4-12-10-19-20-15(12)8-14/h4-8,10,18H,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCJFTGZDLMWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNC2=CC3=C(C=C2)C=NN3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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